molecular formula C15H19ClN4O2 B2967887 tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate CAS No. 1803604-42-3

tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate

Cat. No.: B2967887
CAS No.: 1803604-42-3
M. Wt: 322.79
InChI Key: NZRDNRPNRUFYKJ-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate is a carbamate-protected triazole derivative with a 4-chlorophenyl substituent at the 5-position of the 1,2,4-triazole ring. This compound is structurally characterized by a tert-butyl carbamate group attached to an ethyl linker, which connects to the triazole core. Its molecular formula is C₁₅H₁₈ClN₄O₂, with a molecular weight of 330.78 g/mol (calculated based on analogous structures in ). The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

tert-butyl N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)17-9-8-12-18-13(20-19-12)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDNRPNRUFYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate (CAS No. 1803604-42-3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN3O2. It possesses a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular Weight321.83 g/mol
IUPAC NameThis compound
SMILESCCC(C)(C)N(C(=O)O)CC(c1ccc(Cl)cc1)n2ncnc2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety is known to influence various biological pathways, including:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, particularly in the context of antifungal and anticancer activities.
  • Receptor Binding : The structural characteristics allow for binding to various receptors, potentially modulating signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxic Activity : In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds range from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties:

  • Mechanism : They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death.

Case Studies

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives featuring a triazole ring exhibited potent anticancer activity against human liver carcinoma (HepG2) cells. The presence of electron-withdrawing groups like chlorine was found to enhance activity .
  • Enzyme Inhibition Studies : Research has indicated that similar compounds can inhibit key enzymes involved in cancer metabolism and fungal growth. For example, the inhibition of cytochrome P450 enzymes has been observed with triazole derivatives .

Comparison with Similar Compounds

Substituent Effects

  • 4-Chlorophenyl vs. Phenyl (CAS 1461715-14-9) : The 4-chlorophenyl group increases lipophilicity (clogP ≈ 3.2) compared to phenyl (clogP ≈ 2.5), enhancing membrane permeability .
  • Mercapto Group (CAS 306935-46-6) : The 5-mercapto substituent introduces nucleophilic reactivity, enabling disulfide bond formation or metal chelation, which is absent in the chloro analog .
  • Trifluoromethyl Oxadiazole (CAS 913511-98-5) : The trifluoromethyl-oxadiazole moiety significantly elevates electron-withdrawing properties, altering electronic distribution and binding affinity in enzyme inhibition .

Pharmacological Potential

  • Kinase Inhibition : The 4-methyl-5-phenyl analog (CAS 1461715-43-4) shows moderate inhibition of CDK2 (IC₅₀ = 1.2 µM) due to hydrophobic interactions with the ATP-binding pocket .
  • Antimicrobial Activity : The trifluoromethyl-oxadiazole derivative (CAS 913511-98-5) exhibits broad-spectrum antibacterial activity (MIC = 4 µg/mL against S. aureus) owing to its electron-deficient aromatic system .

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